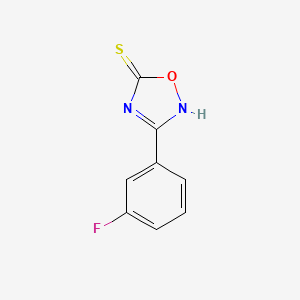

3-(3-Fluorophényl)-1,2,4-oxadiazole-5-thiol

Vue d'ensemble

Description

The compound “3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The 3-fluorophenyl group suggests the presence of a phenyl ring (a ring of six carbon atoms) with a fluorine atom attached to the third carbon atom. The thiol group (-SH) is similar to an alcohol group, but with a sulfur atom instead of an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromaticity of the 1,2,4-oxadiazole and phenyl rings, the electronegativity of the fluorine atom, and the polarity of the thiol group . Detailed structural analysis would require experimental techniques like X-ray crystallography or computational methods like density functional theory .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors. The 1,2,4-oxadiazole ring is aromatic and hence relatively stable. The fluorine atom on the phenyl ring is electronegative and would withdraw electron density from the ring, potentially making the ring more susceptible to electrophilic attack . The thiol group could be involved in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the thiol group could increase its polarity and potentially its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique

Recherche en oncologie

Ce composé a montré un potentiel dans la recherche sur le cancer en raison de sa similitude structurelle avec d’autres molécules ayant des propriétés antitumorales connues. Par exemple, les dérivés de l’oxadiazole ont été étudiés pour leur potentiel cytotoxique contre diverses lignées cellulaires cancéreuses. La présence du groupe fluorophényle pourrait potentiellement améliorer cette activité, ce qui en fait un candidat pour le développement de nouveaux agents anticancéreux .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-fluorophenmetrazine , have been found to act as monoamine releasers, with selectivity for dopamine and norepinephrine over serotonin .

Mode of Action

For example, 3-fluorophenmetrazine acts as a norepinephrine-dopamine releasing agent .

Biochemical Pathways

Compounds with the 1,3,4-oxadiazole scaffold have been found to have antiproliferative effects through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .

Pharmacokinetics

Related compounds like 3-fluorophenmetrazine have been found to have metabolic pathways that involve n-oxidation, aryl hydroxylation and subsequent o-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the o/n-bis-dealkylated metabolite, combinations thereof and further glucuronidation or sulfations .

Result of Action

Related compounds have been found to have effects such as increased energy, talkativeness, and insomnia, with adverse effects including tachycardia, agitation, delirium, and seizures .

Action Environment

The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENLNKGREQWPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)

![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)